4-(2-Methyl-1,3-dioxan-2-yl)phenol

Description

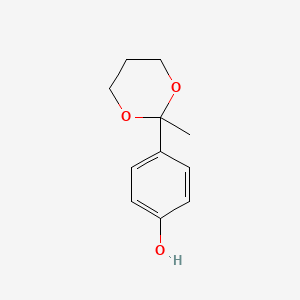

4-(2-Methyl-1,3-dioxan-2-yl)phenol is a phenolic compound featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position. The dioxane ring is formed via acetal or ketal chemistry, typically involving a diol (e.g., propane-1,3-diol) and a carbonyl-containing precursor. The compound’s structure combines the reactivity of the phenolic hydroxyl group with the steric and electronic effects of the dioxane ring, making it a candidate for applications in materials science, stabilization, or pharmaceuticals.

Properties

CAS No. |

153332-89-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 |

IUPAC Name |

4-(2-methyl-1,3-dioxan-2-yl)phenol |

InChI |

InChI=1S/C11H14O3/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

BLVQOJJKGIYORY-UHFFFAOYSA-N |

SMILES |

CC1(OCCCO1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ring Size and Stability

- Dioxane vs.

- Sulfur vs.

Substituent Effects

- Methoxy Groups: The methoxy substituent in 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol () enhances electron-donating capacity, which could improve antioxidant activity but may reduce solubility in nonpolar matrices compared to the parent phenol.

- Hydroxymethyl Side Chains : Compounds like 3a in exhibit improved antioxidant performance in gasoline stabilization due to the hydroxymethyl group, which facilitates hydrogen donation and radical termination.

Research Findings and Implications

- Structural Insights : The dioxane ring’s steric bulk may hinder enzymatic degradation, making the compound suitable for prolonged stabilization roles.

- Gaps in Data: Direct biological or industrial data for this compound are absent in the evidence, necessitating further studies to validate inferred properties.

- Industrial Potential: Analogous compounds (e.g., ) highlight applications in fuel stabilization and flavoring, positioning the target compound as a candidate for similar uses.

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance base-mediated reactions by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor acid-catalyzed pathways by facilitating azeotropic water removal.

Catalyst Loading

Exceeding 5 mol% PTSA in acid-catalyzed reactions promotes side product formation, reducing yields by 15–20%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.